

spectroscopic analysis of strontium oxalate compounds

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Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

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A Comprehensive Guide to the Spectroscopic Analysis of **Strontium Oxalate** and Other Alkaline Earth Metal Oxalates

This guide provides a detailed comparison of the spectroscopic properties of **strontium oxalate** compounds with other alkaline earth metal oxalates, namely calcium oxalate, barium oxalate, and magnesium oxalate. It is intended for researchers, scientists, and drug development professionals who utilize these materials and require a thorough understanding of their characterization through various analytical techniques. This document presents experimental data, detailed methodologies for key experiments, and visual workflows to facilitate a deeper understanding of the spectroscopic analysis of these compounds.

Introduction to Alkaline Earth Metal Oxalates

Alkaline earth metal oxalates are a class of inorganic compounds with the general formula MC_2O_4 , where M is an alkaline earth metal (Be, Mg, Ca, Sr, Ba). They are often found in hydrated forms. These compounds are of significant interest in various fields, including materials science for the synthesis of advanced materials, analytical chemistry as standards, and in the pharmaceutical industry. Their low solubility in water is a key characteristic. Understanding their spectroscopic signatures is crucial for identification, quality control, and studying their behavior in different matrices.

Comparative Spectroscopic Analysis

This section details the comparative analysis of **strontium oxalate** and other alkaline earth metal oxalates using Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Powder Diffraction (XRD), and Thermogravimetric Analysis (TGA).

FT-IR Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of metal oxalates, it is particularly useful for observing the vibrations of the oxalate ion ($\text{C}_2\text{O}_4^{2-}$) and the water of hydration.

Table 1: Comparison of FT-IR Vibrational Frequencies (cm^{-1}) for Alkaline Earth Metal Oxalate Hydrates

Vibrational Mode	Strontium Oxalate ($\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)	Calcium Oxalate ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)	Barium Oxalate ($\text{BaC}_2\text{O}_4 \cdot 0.5\text{H}_2\text{O}$)	Magnesium Oxalate ($\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
O-H stretching (water)	~3400-3000 (broad)	~3434-3064 (broad)	~3557 (broad)	~3400-3000 (broad)
C=O asymmetric stretching	~1647	~1620	~1616	~1660
C=O symmetric stretching	~1317	~1319	~1318	~1360
C-C stretching & C-O bending	~785	~781	~783	~825
Metal-Oxygen (M-O) stretching	~515	~518	-	~590

Note: The exact peak positions can vary slightly depending on the specific hydrate form and experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the oxalate ion.

Table 2: Comparison of Raman Active Modes (cm^{-1}) for Alkaline Earth Metal Oxalates

Vibrational Mode	Strontium Oxalate ($\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)	Calcium Oxalate ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)	Barium Oxalate ($\text{BaC}_2\text{O}_4 \cdot 0.5\text{H}_2\text{O}$)	Magnesium Oxalate ($\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
C=O symmetric stretching	~1469	~1463, 1490	~1474	~1480
C-C stretching	~897	~896	~900	~915
O-C-O bending	~503	~505	~500	~560

X-ray Powder Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the oxalate compounds. The diffraction pattern is unique to each compound and its hydrated form.

Table 3: Comparison of Crystal Systems and Lattice Parameters for Selected Alkaline Earth Metal Oxalates

Compound	Crystal System	a (Å)	b (Å)	c (Å)	β (°)
Strontium Oxalate Monohydrate	Monoclinic	6.669	8.046	6.131	113.1
Calcium Oxalate Monohydrate	Monoclinic	6.290	14.583	9.976	107.05
Barium Oxalate Hemihydrate	Monoclinic	6.656	8.046	2.809	96.83
Magnesium Oxalate Dihydrate	Orthorhombic	6.691	12.691	15.399	-

Note: Lattice parameters can vary between different reported studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For metal oxalate hydrates, TGA reveals the temperatures at which dehydration and decomposition occur.

Table 4: Comparison of Decomposition Temperatures (°C) for Alkaline Earth Metal Oxalates in an Inert Atmosphere

Decomposition Step	Strontium Oxalate Hydrate	Calcium Oxalate Monohydrate	Barium Oxalate Hemihydrate	Magnesium Oxalate Dihydrate
Dehydration (Loss of H ₂ O)	~150 - 250	~100 - 250	~187	~180 - 250
Decomposition of Anhydrous Oxalate to Carbonate (MC ₂ O ₄ → MCO ₃ + CO)	~400 - 500	~400 - 500	~400 - 500	~400 - 500
Decomposition of Carbonate to Oxide (MCO ₃ → MO + CO ₂)	> 800	~650 - 850	> 800	~500 - 600

Note: Decomposition temperatures are highly dependent on the heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of Strontium Oxalate Monohydrate

A typical synthesis involves the reaction of a soluble strontium salt with an oxalate salt. For example, dropwise addition of a 0.5 M solution of sodium oxalate (Na₂C₂O₄) to a stirred 0.5 M solution of strontium chloride (SrCl₂) at room temperature. The resulting white precipitate of **strontium oxalate** is then filtered, washed with deionized water and ethanol, and dried in an oven at a temperature below 100 °C to obtain the monohydrate.

FT-IR Spectroscopy

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet.

- **Data Acquisition:** Spectra are typically recorded in the 4000-400 cm^{-1} range with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

- **Instrument:** A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
- **Sample Preparation:** A small amount of the powdered sample is placed on a microscope slide.
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

X-ray Powder Diffraction (XRD)

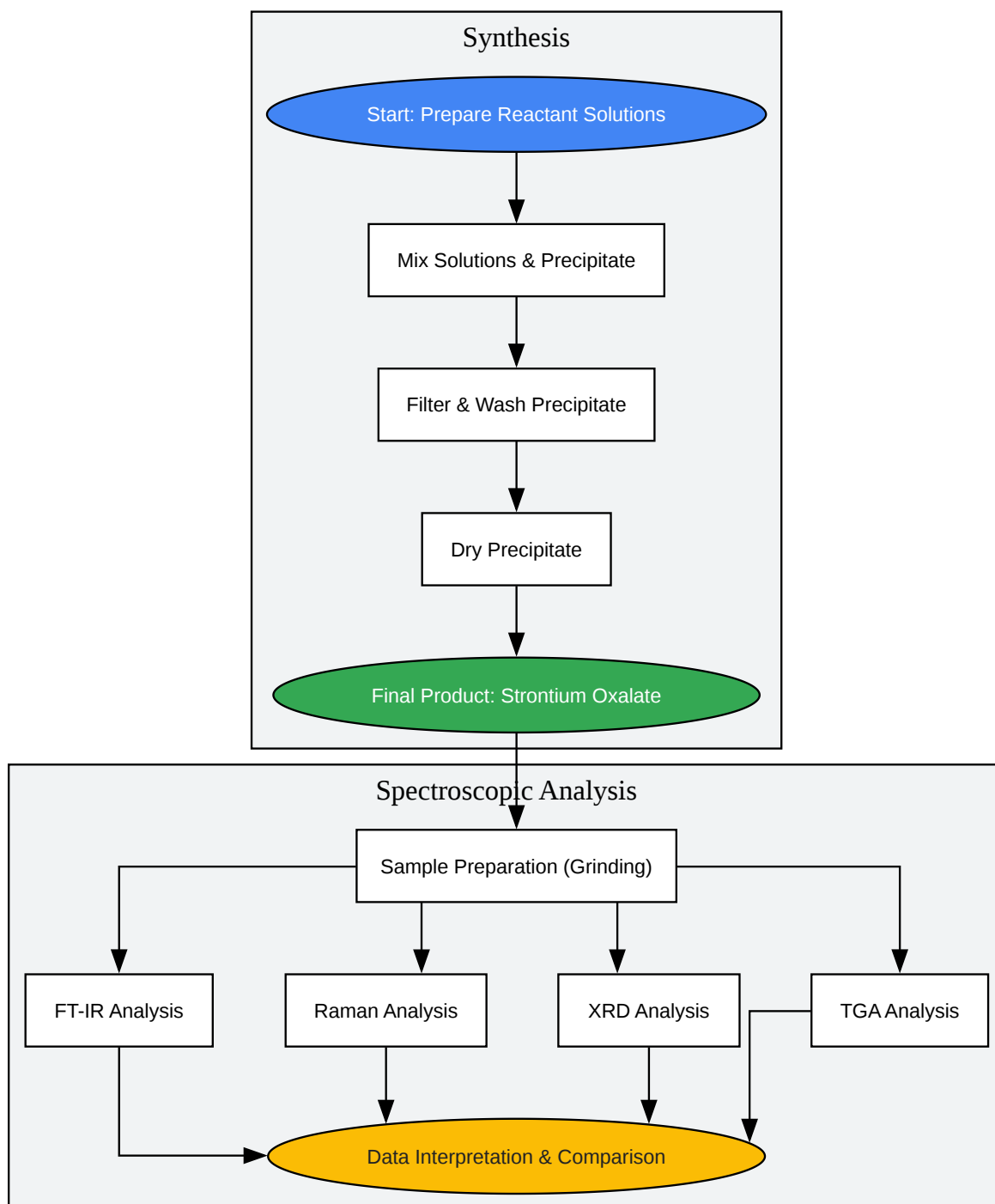
- **Instrument:** A powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- **Sample Preparation:** The sample is finely ground to a homogenous powder and packed into a sample holder.
- **Data Acquisition:** The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

Thermogravimetric Analysis (TGA)

- **Instrument:** A thermogravimetric analyzer.
- **Sample Preparation:** A small amount of the sample (5-10 mg) is placed in an alumina or platinum crucible.
- **Data Acquisition:** The sample is heated from room temperature to 1000 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.



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Caption: Experimental workflow from synthesis to analysis.



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Caption: FT-IR spectroscopy experimental workflow.



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Caption: XRD analysis experimental workflow.



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